molecular formula C14H14N2O6 B5001637 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5796-39-4

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5001637
CAS No.: 5796-39-4
M. Wt: 306.27 g/mol
InChI Key: HZTSFNJHMOIJGN-UHFFFAOYSA-N
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Description

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with a benzylidene group, which is further modified with hydroxyethoxy and methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-21-11-7-8(2-3-10(11)22-5-4-17)6-9-12(18)15-14(20)16-13(9)19/h2-3,6-7,17H,4-5H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTSFNJHMOIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367538
Record name STK386343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5796-39-4
Record name STK386343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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